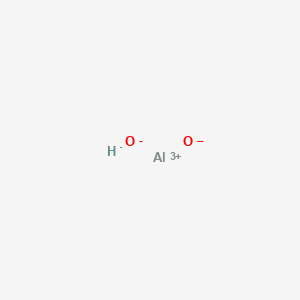
Einecs 234-275-5
説明
Synthesis Analysis
The synthesis of complex chemical compounds often involves combinatorial methods, allowing the creation of diverse molecular libraries. One study describes the construction of a peptide combinatorial library synthesized on beads and indexed with chemical tags, demonstrating the synthesis complexity of such compounds (Ohlmeyer et al., 1993). Furthermore, the advancement in reticular synthesis, which uses secondary building units to direct the assembly of ordered frameworks, has enabled the design of materials with predetermined structures and properties, including highly porous frameworks for gas storage (Yaghi et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds can be profoundly influenced by the synthesis method. For example, single atomic site catalysts (SASC) demonstrate the significance of synthesizing materials with precise structures to achieve desired properties, highlighting the importance of stabilizing single metal atoms on supports to prevent their migration and agglomeration (Ji et al., 2020).
Chemical Reactions and Properties
The study of chemical reactions and properties is crucial for understanding a compound's reactivity and potential applications. Template-directed synthesis employing reversible imine bond formation illustrates the dynamic nature of chemical reactions, allowing for the synthesis of complex compounds from simple precursors (Meyer et al., 2007). Similarly, the exploration of metal-catalyzed C-C single bond cleavage provides insights into novel methods for organic synthesis, offering a unique route from readily available substances to target compounds (Murakami & Ishida, 2016).
Physical Properties Analysis
The physical properties of compounds, such as melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Research on the crystal-structure determination and magnetic properties of transition-metal carbodiimides has provided valuable information on the metastable phases and magnetic behavior of these compounds, contributing to our understanding of their physical properties (Krott et al., 2007).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and compatibility with other substances, are fundamental to its practical use. The development of Ce(iv)-based metal organic frameworks with the UiO-66 structure, featuring different sizes and functionalities of linker molecules, exemplifies the study of chemical properties aimed at enhancing thermal and chemical stabilities, as well as catalytic activity (Lammert et al., 2015).
科学的研究の応用
1. Use in Aquatic Systems
Thorium-234, under the EINECS number 234-275-5, has proven highly useful as a radiotracer in aquatic systems. It has been employed in research to understand natural processes in areas such as vertical transport, particle cycling, horizontal transport, and sediment dynamics in marine environments. Its potential in future aquatic research, particularly in the upper 1000 m of the open ocean, coastal sediment/water processes, and large freshwater lakes, is significant (Waples et al., 2006).
2. Tracing Ocean Particle Flux
Thorium-234 is increasingly used to estimate particulate organic carbon export from the surface ocean. This application involves determining the thorium activity distribution to calculate its fluxes and estimating the carbon to thorium ratio on sinking particles. The method's consistency in various oceanic settings, including coastal and highly productive regions, highlights its utility in oceanography (Buesseler et al., 2006).
3. Research on Particle Dynamics
Research using thorium-234 has contributed to a better understanding of particle dynamics and organic carbon export in the ocean. This includes studies on thorium sorption, desorption, and particle transport modeling, providing insights into the biological pump's functioning in the surface ocean (Stukel & Kelly, 2019).
4. Quaternary Geochronology
Thorium-234, alongside uranium isotopes, plays a pivotal role in in situ dating of Quaternary materials. Laser ablation-MC-ICPMS techniques enable precise measurements of thorium and uranium isotope ratios, revolutionizing the dating of various geological and archaeological samples (Eggins et al., 2005).
5. Understanding of Natural Radioactive Disequilibrium
Studies on the radioactive disequilibrium between thorium-234 and its parent uranium-238 have provided critical insights into oceanographic and geochemical processes. Understanding this disequilibrium helps in elucidating mechanisms responsible for the observed distribution of thorium-234 in the ocean (Bhat et al., 1968).
6. Application in Environmental Chemistry
The inclusion of thorium-234 in the EINECS inventory underlines its relevance in the context of environmental chemistry and regulatory frameworks. This inventory serves as a legal tool for distinguishing existing chemicals from new ones in the European market, highlighting the regulatory aspect of thorium-234's applications (Geiss et al., 1992).
Safety And Hazards
Despite its widespread use, 1,4-Dioxane is a potential human carcinogen and poses a risk to human health and the environment1.
将来の方向性
The future directions of Einecs 234-275-5 are not explicitly mentioned in the search results.
Relevant Papers
The search results did not provide specific papers related to Einecs 234-275-5. However, it is suggested that further research could be conducted by looking into scientific databases and journals for more detailed information.
特性
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQJOHKNJIMGN-UXAQBZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)C(=O)C[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oligomycin A, 28-oxo- | |
CAS RN |
11050-94-5 | |
| Record name | Oligomycin A, 28-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)



